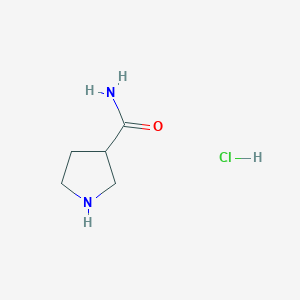

Pyrrolidine-3-carboxamide hydrochloride

Description

The exact mass of the compound Pyrrolidine-3-carboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyrrolidine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPFRHSIYOIWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679088 | |

| Record name | Pyrrolidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644972-57-6 | |

| Record name | Pyrrolidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-3-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrrolidine-3-carboxamide Hydrochloride: Synthesis, Properties, and Applications

Abstract

Pyrrolidine-3-carboxamide hydrochloride is a pivotal heterocyclic compound that serves as a versatile building block in contemporary drug discovery and development. Its rigid, three-dimensional structure and the presence of key functional groups make it an attractive scaffold for designing novel therapeutic agents with diverse biological activities. This guide provides a comprehensive technical overview, detailing its synthesis, physicochemical properties, analytical characterization, and applications, with a focus on the practical insights required by researchers and professionals in the pharmaceutical sciences.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a ubiquitous structural motif in a vast array of natural products, alkaloids, and synthetic drugs.[1][2] Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, enabling effective exploration of the three-dimensional pharmacophore space required for specific biological targets.[2] Pyrrolidine-3-carboxamide, as a derivative, combines this advantageous scaffold with a primary amide functionality, a common hydrogen bond donor and acceptor in drug-receptor interactions. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and formulation.

This molecule is of particular interest to medicinal chemists for several reasons:

-

Stereochemical Complexity: The pyrrolidine ring contains stereocenters, allowing for the synthesis of enantiomerically pure compounds, which is critical as different stereoisomers can exhibit vastly different biological profiles.[2]

-

Synthetic Tractability: The pyrrolidine ring can be readily functionalized at various positions, permitting the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]

-

Proven Bioactivity: The pyrrolidine carboxamide core is present in numerous compounds investigated for a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3][4]

This guide will delve into the essential technical aspects of Pyrrolidine-3-carboxamide hydrochloride, providing a foundational understanding for its synthesis and application in research settings.

Synthesis and Mechanistic Insights

The synthesis of Pyrrolidine-3-carboxamide hydrochloride is typically achieved from its corresponding carboxylic acid or ester precursor. The choice of starting material often depends on commercial availability and the overall synthetic strategy. A common and reliable approach involves the amidation of a pyrrolidine-3-carboxylic acid derivative.

Synthetic Pathway Overview

A prevalent strategy begins with a protected form of pyrrolidine-3-carboxylic acid, such as N-Boc-pyrrolidine-3-carboxylic acid. The Boc (tert-butyloxycarbonyl) group serves as a robust protecting group for the secondary amine, preventing side reactions during the amidation step. The synthesis can be logically broken down into three key stages:

-

Amide Formation: The carboxylic acid is activated to facilitate nucleophilic attack by ammonia.

-

Deprotection: The N-Boc protecting group is removed under acidic conditions.

-

Salt Formation: The resulting free amine is protonated by hydrochloric acid to yield the final hydrochloride salt.

This sequence ensures high yields and purity of the final product.

Caption: Standard quality control workflow for chemical synthesis.

Applications in Drug Discovery

Pyrrolidine-3-carboxamide hydrochloride is not an active pharmaceutical ingredient itself but rather a crucial intermediate and scaffold. Its derivatives have been explored in numerous therapeutic areas.

-

Enzyme Inhibition: The pyrrolidine ring can mimic the structure of natural substrates, such as the amino acid proline, making its derivatives potent enzyme inhibitors. For example, pyrrolidine carboxamides have been identified as novel inhibitors of InhA, an enzyme from Mycobacterium tuberculosis, highlighting their potential as anti-TB agents. [3]* Anticancer Agents: Novel pyrrolidine carboxamide analogues have been designed and synthesized as potential chemotherapeutic agents for hepatocellular carcinoma, demonstrating significant anticancer potency. [4]* Central Nervous System (CNS) Agents: The pyrrolidine scaffold is a common feature in drugs targeting the CNS. The constrained ring system can help in achieving the specific conformations required for binding to CNS receptors. Its ester analogue, methyl pyrrolidine-3-carboxylate hydrochloride, is noted as an important intermediate for drugs targeting neurological disorders. [5]* Antiviral and Anti-inflammatory Research: The structural rigidity and synthetic accessibility of the pyrrolidine core make it a valuable starting point for developing compounds with a wide range of biological activities.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Pyrrolidine-3-carboxamide hydrochloride.

-

Hazard Identification: Based on data for related compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation. [6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [7][6]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [7]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [7]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. [7][6]

Conclusion

Pyrrolidine-3-carboxamide hydrochloride is a compound of significant value to the scientific research community, particularly in the field of medicinal chemistry. Its robust and versatile scaffold, combined with straightforward synthetic accessibility, positions it as a key building block for the development of next-generation therapeutics. Understanding its synthesis, properties, and handling is fundamental for any researcher aiming to leverage its potential in drug discovery programs.

References

- (S)-Pyrrolidine-3-carboxaMide hydrochloride | 1279048-81-5 - ChemicalBook. (n.d.).

- Chemical Safety Data Sheet MSDS / SDS - Pyrrolidine-3-carboxaMide hydrochloride - ChemicalBook. (n.d.).

- PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE - ChemBK. (n.d.).

- Methyl pyrrolidine-3-carboxylate hydrochloride - Chem-Impex. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- ethyl pyrrolidine-3-carboxylate hydrochloride SDS, 80028-44-0 Safety Data Sheets - Echemi. (n.d.).

- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC - PubMed Central. (2021).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.).

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PubMed Central. (n.d.).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).

- Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed. (2017).

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

Unveiling the Enigmatic Target: A Technical Guide to the Mechanism of Action of Pyrrolidine Carboxamides as Direct InhA Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent global health threat of Mycobacterium tuberculosis (Mtb), exacerbated by the rise of drug-resistant strains, necessitates the exploration of novel therapeutic avenues. The enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, represents a clinically validated and highly attractive target. This technical guide provides an in-depth exploration of the mechanism of action of a promising class of direct InhA inhibitors: the pyrrolidine carboxamides. Unlike the frontline drug isoniazid, these compounds do not require metabolic activation, thereby circumventing a common resistance mechanism. We will delve into the molecular intricacies of their interaction with InhA, supported by structural biology insights, and present a comprehensive, field-proven experimental workflow to characterize and validate this class of inhibitors.

Introduction: The Imperative for Direct InhA Inhibition

The synthesis of mycolic acids, the long-chain fatty acids that form the characteristic waxy outer layer of mycobacteria, is essential for the viability and pathogenicity of Mtb. The FAS-II pathway is responsible for the elongation of fatty acid precursors for mycolic acid biosynthesis, and each enzyme in this pathway represents a potential drug target.[1][2]

InhA, an NADH-dependent enoyl-ACP reductase, catalyzes the final reduction step in each elongation cycle.[3][4] Its essentiality is underscored by the efficacy of isoniazid (INH), a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD+ that potently inhibits InhA.[3][5] However, mutations in the katG gene are a primary driver of INH resistance.[5] This has propelled the search for direct InhA inhibitors that bind to the enzyme without the need for prior activation.[1][6] Pyrrolidine carboxamides have emerged as a novel and potent class of such direct inhibitors.[7][8]

The Molecular Mechanism of Action: Direct and Competitive Inhibition

Pyrrolidine carboxamides act as direct inhibitors of InhA, binding to the enzyme's active site and preventing the binding of its natural substrate, the long-chain trans-2-enoyl-ACP.[5][7] Crystallographic studies have been instrumental in elucidating the precise binding mode of these inhibitors.[8][9]

The pyrrolidine carboxamide scaffold typically orients within the substrate-binding pocket of InhA, forming a ternary complex with the enzyme and its cofactor, NAD+.[10] The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. A key interaction often involves a hydrogen bond with the hydroxyl group of Tyr158, a critical residue for catalysis.[11] The various substituents on the pyrrolidine and carboxamide moieties explore different sub-pockets within the active site, which dictates the inhibitor's potency and specificity.[7][12]

The direct inhibition of InhA by pyrrolidine carboxamides disrupts the FAS-II pathway, leading to the depletion of mycolic acids. This, in turn, compromises the integrity of the mycobacterial cell wall, ultimately resulting in cell lysis and death.[2]

Validating the Mechanism: A Comprehensive Experimental Workflow

A multi-faceted approach is essential to rigorously validate the mechanism of action of novel pyrrolidine carboxamide inhibitors. The following experimental workflow provides a robust framework for characterization, from initial screening to detailed structural analysis.

Caption: A streamlined workflow for the characterization of pyrrolidine carboxamide inhibitors of InhA.

High-Throughput Whole-Cell Screening

The initial step involves screening a library of pyrrolidine carboxamide derivatives for their ability to inhibit the growth of Mtb. A whole-cell phenotypic screen is advantageous as it simultaneously assesses compound permeability and activity in a biologically relevant context.[10]

Experimental Protocol: Fluorescent Reporter Assay

-

Strain Preparation: Utilize a recombinant strain of virulent Mtb (e.g., H37Rv) that constitutively expresses a far-red fluorescent protein like mCherry or DsRed.[10]

-

Plate Preparation: In a 384-well microplate, dispense the test compounds at various concentrations. Include appropriate controls: a no-drug control (DMSO vehicle) and a positive control inhibitor (e.g., isoniazid).

-

Inoculation: Inoculate the wells with the fluorescent Mtb strain to a final optical density at 590 nm (OD₅₉₀) of 0.02.[11]

-

Incubation: Incubate the plates at 37°C for 5-7 days in a humidified incubator.[13]

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the no-drug control. Compounds showing significant inhibition are considered primary hits.[10]

In Vitro Enzymatic Inhibition Assay

To confirm that the observed whole-cell activity is due to the direct inhibition of InhA, an in vitro enzymatic assay is performed using purified InhA.

Experimental Protocol: Spectrophotometric InhA Assay

This assay measures the decrease in absorbance at 340 nm as NADH is consumed during the InhA-catalyzed reaction.[14]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADH, and the test compound at various concentrations.[14]

-

Enzyme Addition: Initiate the reaction by adding purified recombinant InhA enzyme to each well.[4]

-

Substrate Addition: Add the substrate, trans-2-octenoyl-CoA, to start the reaction.

-

Absorbance Reading: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percent inhibition against the compound concentration.[15]

| Parameter | High-Throughput Whole-Cell Screening | In Vitro Enzymatic Inhibition Assay |

| Objective | Identify compounds that inhibit Mtb growth | Confirm direct inhibition of InhA |

| Readout | Fluorescence or colorimetric change (Alamar Blue) | Decrease in NADH absorbance at 340 nm |

| Throughput | High | Medium |

| Key Output | Minimum Inhibitory Concentration (MIC) | Half-maximal Inhibitory Concentration (IC₅₀) |

Structural Elucidation via X-ray Crystallography

Determining the crystal structure of the InhA-inhibitor complex provides invaluable insights into the binding mode and facilitates structure-based drug design.[6][7]

Experimental Protocol: Crystallization of InhA-Inhibitor Complex

-

Protein Expression and Purification: Express and purify recombinant Mtb InhA.[7]

-

Complex Formation: Incubate the purified InhA with the pyrrolidine carboxamide inhibitor and NAD+ to form the ternary complex.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop).[7]

-

Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known InhA structure. Refine the model to obtain the final structure of the InhA-inhibitor complex.[7]

Caption: The signaling pathway illustrating the inhibition of InhA by pyrrolidine carboxamides.

Conclusion and Future Directions

Pyrrolidine carboxamides represent a compelling class of direct InhA inhibitors with the potential to address the challenge of isoniazid resistance in Mycobacterium tuberculosis. The mechanism of action, centered on the direct and competitive inhibition of a key enzyme in mycolic acid biosynthesis, is well-supported by biochemical and structural data. The experimental workflow detailed in this guide provides a robust framework for the identification, characterization, and optimization of novel pyrrolidine carboxamide-based antitubercular agents. Future research should focus on leveraging the structure-activity relationship data to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new and effective treatments for tuberculosis.

References

-

He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link][7][9]

-

He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. PubMed, 17034137. [Link][8]

-

Jadhav, P. B., & Musharraf, A. I. (2012). CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. PubMed, 22901235. [Link][12]

-

He, X., Alian, A., Stroud, R. M., & Ortiz de Montellano, P. R. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. PubMed Central, PMC2517584. [Link][5][14]

-

Abrahams, K. A., & Cox, J. A. G. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PLOS ONE, 14(1), e0210218. [Link][10]

-

Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link]

-

Crick, D. C., & Brennan, P. J. (2016). A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase. ACS Infectious Diseases, 2(10), 693–702. [Link][11]

-

Luckner, S. R., et al. (2010). Direct inhibitors of InhA active against Mycobacterium tuberculosis. PubMed Central, PMC2922579. [Link][1]

-

Prati, F., et al. (2018). An overview on crystal structures of InhA protein: Apo-form, in complex with its natural ligands and inhibitors. European Journal of Medicinal Chemistry, 146, 318–335. [Link][6][16]

-

He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. ACS Publications. [Link]

-

Freundlich, J. S., et al. (2012). Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds. Current Pharmaceutical Design, 18(30), 4647–4661. [Link][10]

-

Lu, X. Y., et al. (2009). InhA Inhibitors as Potential Antitubercular Agents (A Review). Oriental Journal of Chemistry, 25(1), 1-12. [Link][6]

-

Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies. [Link][17]

-

UniProt. (n.d.). inhA - Enoyl-[acyl-carrier-protein] reductase [NADH] - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). UniProtKB. [Link][3]

-

Wang, F., et al. (2019). Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography. Journal of Chemical Information and Modeling, 59(12), 5029–5039. [Link][18]

-

Assay Genie. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Assay Genie. [Link][15]

-

Cusabio. (n.d.). Recombinant Mycobacterium tuberculosis Enoyl-[acyl-carrier-protein] reductase [NADH] (inhA). Cusabio. [Link][4]

-

UniProt. (n.d.). inhA - Enoyl-[acyl-carrier-protein] reductase [NADH] - Mycobacterium tuberculosis (strain CDC 1551 / Oshkosh). UniProtKB. [Link][19]

-

Kumar, A., et al. (2022). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. Molecules, 27(15), 4993. [Link][2]

Sources

- 1. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. uniprot.org [uniprot.org]

- 4. cusabio.com [cusabio.com]

- 5. benchchem.com [benchchem.com]

- 6. An overview on crystal structures of InhA protein: Apo-form, in complex with its natural ligands and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. superchemistryclasses.com [superchemistryclasses.com]

- 16. daneshyari.com [daneshyari.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uniprot.org [uniprot.org]

A Technical Guide to the Spectroscopic Characterization of Pyrrolidine-3-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize Pyrrolidine-3-carboxamide hydrochloride. As a foundational scaffold in medicinal chemistry, a thorough understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is critical for its application in drug discovery and development. This document outlines the expected spectral data, the rationale behind experimental protocols, and the interpretation of the results, offering a comprehensive resource for scientists in the field.

Introduction to Pyrrolidine-3-carboxamide Hydrochloride

Pyrrolidine-3-carboxamide hydrochloride is a heterocyclic organic compound featuring a five-membered pyrrolidine ring, a carboxamide functional group at the 3-position, and a hydrochloride salt to enhance its stability and solubility. The pyrrolidine ring is a common motif in numerous natural alkaloids and synthetic drugs, making its derivatives, like the topic compound, valuable building blocks in the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is the cornerstone of ensuring the identity, purity, and structural integrity of this molecule before its use in further chemical synthesis and biological assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. For Pyrrolidine-3-carboxamide hydrochloride, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The hydrochloride salt form can influence the chemical shifts, particularly of the protons near the nitrogen atom.

| Proton Assignment | Expected Chemical Shift (δ) in ppm (DMSO-d₆) | Multiplicity | Notes |

| Pyrrolidine CH₂ (C2, C5) | 2.5 - 4.0 | Multiplet | Protons on the carbons adjacent to the nitrogen are expected to be in this range. The hydrochloride salt will cause a downfield shift. |

| Pyrrolidine CH (C3) | 2.8 - 3.5 | Multiplet | The proton on the carbon bearing the carboxamide group. |

| Pyrrolidine CH₂ (C4) | 1.8 - 2.5 | Multiplet | Protons on the carbon beta to the nitrogen. |

| Amide NH₂ | 7.0 - 8.0 | Broad Singlet | The chemical shift of amide protons can be variable and they often appear as broad signals. |

| Pyrrolidine NH₂⁺ | 9.0 - 10.0 | Broad Singlet | The proton on the nitrogen in the pyrrolidine ring, which is protonated due to the hydrochloride salt. This signal can also be broad. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ) in ppm (DMSO-d₆) | Notes |

| Carbonyl C=O | 170 - 175 | The carbonyl carbon of the amide is typically found in this region. |

| Pyrrolidine CH₂ (C2, C5) | 45 - 55 | Carbons adjacent to the nitrogen atom. |

| Pyrrolidine CH (C3) | 35 - 45 | The carbon atom to which the carboxamide group is attached. |

| Pyrrolidine CH₂ (C4) | 25 - 35 | The carbon atom beta to the nitrogen. |

Note: These are predicted values and can be influenced by the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A robust protocol is crucial for obtaining high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of Pyrrolidine-3-carboxamide hydrochloride in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (NH and OH).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

NMR Workflow Diagram

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Notes |

| N-H (Amide) | 3400 - 3200 | Stretch | Often appears as two bands for a primary amide. |

| N-H (Amine Salt) | 3200 - 2800 | Stretch | The N-H stretch of the protonated amine in the pyrrolidine ring, often broad. |

| C-H (Alkane) | 3000 - 2850 | Stretch | Corresponding to the C-H bonds of the pyrrolidine ring. |

| C=O (Amide I) | ~1650 | Stretch | A strong, characteristic absorption for the amide carbonyl group.[2] |

| N-H (Amide II) | ~1550 | Bend | Another characteristic band for amides.[2] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with spectroscopic grade KBr and then pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is commonly used.

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is recorded first.

-

The sample pellet is then placed in the spectrometer's sample holder.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

-

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the characteristic functional groups.

IR Spectroscopy Workflow Diagram

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data

For Pyrrolidine-3-carboxamide hydrochloride, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely result in the observation of the protonated molecule.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 115.08 | This corresponds to the protonated form of the free base (C₅H₁₀N₂O). The molecular weight of the free base is 114.15 g/mol . |

Note: The observed m/z will be for the free base after the loss of HCl. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, confirming the elemental composition.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: A mass spectrometer equipped with an ESI source is used. This can be coupled with a liquid chromatography system (LC-MS) for sample introduction and purification.[1]

-

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer.

-

The ESI source parameters (e.g., spray voltage, capillary temperature) are optimized for the compound.

-

Mass spectra are recorded in the positive ion mode to observe the [M+H]⁺ ion.

-

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the compound. The fragmentation pattern, if any, can be analyzed to gain further structural insights.

Mass Spectrometry Workflow Diagram

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The comprehensive spectroscopic analysis of Pyrrolidine-3-carboxamide hydrochloride using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The integration of data from these orthogonal techniques ensures a high degree of confidence in the material's identity, which is a critical prerequisite for its use in research and development, particularly in the synthesis of new chemical entities for drug discovery. The protocols and expected data presented in this guide serve as a valuable resource for scientists working with this and structurally related compounds.

References

- Benchchem. A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives.

- Benchchem. N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride | 1229625-19-7.

- ChemicalBook. (S)-Pyrrolidine-3-carboxaMide hydrochloride | 1279048-81-5.

- J-Stage. CCR5 Antagonists as Anti-HIV-1 Agents. 1. Synthesis and Biological Evaluation of 5-Oxopyrrolidine-3-carboxamide Derivatives.

- PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352.

- Benchchem. (S)-Pyrrolidine-3-carboxylic acid hydrochloride ....

- ChemBK. PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE.

- Carl ROTH. (S)-Pyrrolidine-3-carboxamide hydrochloride, 1 g, CAS No. 1279048-81-5 | Research Chemicals | Biochemicals.

- Chem-Impex. Methyl pyrrolidine-3-carboxylate hydrochloride.

- Carl ROTH. (S)-Pyrrolidine-3-carboxamide hydrochloride, 1 g, CAS No. 1279048 ....

- Carl ROTH. (S)-Pyrrolidine-3-carboxamide hydrochloride, 250 mg, CAS No ....

- ResearchGate. Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds.

- PMC - NIH. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase.

- ResearchGate. (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.

- RSC Publishing. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst.

Sources

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pyrrolidine-3-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its saturated, five-membered heterocyclic structure offers a three-dimensional scaffold that is ideal for exploring chemical space in drug design.[1][2] Among the vast family of pyrrolidine derivatives, Pyrrolidine-3-carboxamide hydrochloride holds a significant position as a chiral building block in the synthesis of more complex bioactive molecules. The stereochemistry at the C3 position is of paramount importance, as the biological activity of enantiomers can differ significantly.[3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical characterization of the (R)- and (S)-enantiomers of Pyrrolidine-3-carboxamide hydrochloride.

Chemical Structure and Stereoisomerism

Pyrrolidine-3-carboxamide hydrochloride possesses a single chiral center at the C3 position of the pyrrolidine ring. This gives rise to two enantiomers: (S)-Pyrrolidine-3-carboxamide hydrochloride and (R)-Pyrrolidine-3-carboxamide hydrochloride. The hydrochloride salt form enhances the compound's stability and water solubility, making it amenable to a variety of chemical transformations and biological assays.

The absolute configuration of the chiral center dictates the spatial arrangement of the carboxamide group, which in turn influences its interactions with chiral biological targets such as enzymes and receptors.

Caption: The (S) and (R) enantiomers of Pyrrolidine-3-carboxamide hydrochloride are non-superimposable mirror images.

Synthesis of Enantiomerically Pure Pyrrolidine-3-carboxamide Hydrochloride

The most direct and common method for the synthesis of enantiomerically pure Pyrrolidine-3-carboxamide hydrochloride is through the amidation of the corresponding enantiopure pyrrolidine-3-carboxylic acid. These precursors, (S)-(+)-Pyrrolidine-3-carboxylic acid and (R)-(-)-Pyrrolidine-3-carboxylic acid, are commercially available.

The conversion of a carboxylic acid to a primary amide can be achieved through several standard organic chemistry procedures. A common and effective method involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Proposed Synthetic Protocol: Amidation via an Acid Chloride Intermediate

This protocol is based on well-established amidation procedures.[4]

Step 1: Formation of the Acid Chloride

(S)-Pyrrolidine-3-carboxylic acid hydrochloride is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or under neat conditions. The hydrochloride salt of the starting material will also react with the chlorinating agent.

Step 2: Amination

The crude acid chloride is then carefully reacted with an excess of ammonia, usually in the form of aqueous or methanolic ammonia, at low temperatures (e.g., 0 °C) to form the primary amide. The excess ammonia also serves to neutralize the HCl generated during the reaction.

Step 3: Purification and Salt Formation

The resulting (S)-Pyrrolidine-3-carboxamide is then purified, typically by chromatography or recrystallization. To obtain the final hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., methanol or isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol). The resulting salt precipitates and can be collected by filtration.

Caption: Synthetic workflow for the preparation of (S)-Pyrrolidine-3-carboxamide hydrochloride.

Analytical Characterization

The definitive characterization of the chemical structure and stereochemistry of Pyrrolidine-3-carboxamide hydrochloride relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of Pyrrolidine-3-carboxamide hydrochloride is expected to show a series of multiplets in the aliphatic region corresponding to the protons on the pyrrolidine ring. The chemical shifts and coupling patterns of these protons are influenced by their diastereotopic relationships. The broad singlets corresponding to the amide (CONH₂) and amine (NH₂⁺) protons will also be present. While the ¹H NMR spectra of the (R) and (S) enantiomers are identical in an achiral solvent, the use of a chiral solvating agent can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers.[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield (typically in the range of 170-180 ppm). The carbons of the pyrrolidine ring will resonate in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~175 |

| CH (C3) | Multiplet | ~40-45 |

| CH₂ (C2) | Multiplet | ~45-50 |

| CH₂ (C4) | Multiplet | ~25-30 |

| CH₂ (C5) | Multiplet | ~45-50 |

| CONH ₂ | Broad singlet | - |

| NH ₂⁺ | Broad singlet | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The predictions are based on data from similar pyrrolidine structures.[6][7][8]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for Pyrrolidine-3-carboxamide hydrochloride include:

-

N-H stretch (amine salt): A broad absorption in the region of 2400-3200 cm⁻¹.

-

N-H stretch (primary amide): Two bands typically observed around 3350 and 3180 cm⁻¹.

-

C=O stretch (amide I band): A strong absorption around 1660-1680 cm⁻¹.

-

N-H bend (amide II band): An absorption around 1620-1650 cm⁻¹.

-

C-N stretch: Absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Pyrrolidine-3-carboxamide, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Optical Rotation

Optical rotation is a key physical property that distinguishes between enantiomers.[9] The specific rotation is measured using a polarimeter and is dependent on the concentration of the sample, the path length of the light, the wavelength of the light (typically the sodium D-line at 589 nm), and the solvent.[9]

-

The (S)-enantiomer is expected to be dextrorotatory (+), while the (R)-enantiomer will be levorotatory (-), with equal magnitude of rotation under identical conditions.

-

For the precursor, (S)-(+)-Pyrrolidine-3-carboxylic acid, a specific rotation of [α]D²⁰ +20.0±2.0° (c = 2 in H₂O) has been reported.[8]

-

For the precursor, (R)-(-)-Pyrrolidine-3-carboxylic acid, a specific rotation of [α]D -20.5±1.5° (c = 2 in H₂O) has been reported.[10]

The specific rotation of the final amide product would need to be determined experimentally.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for separating and quantifying the enantiomers of Pyrrolidine-3-carboxamide.[11] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Method Development for Chiral Separation: A Proposed Protocol

-

Column Selection: Based on the structure of the analyte, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a good starting point. Columns like Chiralcel® OD-H (cellulose-based) or Chiralpak® IA (amylose-based) have shown good performance for the separation of similar chiral compounds.[12]

-

Mobile Phase Screening: A normal-phase mobile phase system, typically consisting of a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol), is often effective for these types of separations. A gradient or isocratic elution can be explored.

-

Optimization: The separation can be optimized by adjusting the ratio of hexane to alcohol, the type of alcohol modifier, the flow rate, and the column temperature.

-

Detection: UV detection is suitable for this compound due to the presence of the amide chromophore.

Caption: Workflow for the chiral separation of Pyrrolidine-3-carboxamide enantiomers.

X-ray Crystallography

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure and absolute configuration of a chiral molecule.[13][14] Obtaining a suitable single crystal of either enantiomer of Pyrrolidine-3-carboxamide hydrochloride would allow for the precise determination of bond lengths, bond angles, and the conformation of the pyrrolidine ring. The absolute stereochemistry can be determined using anomalous dispersion methods.[12]

Conclusion

Pyrrolidine-3-carboxamide hydrochloride is a valuable chiral building block in drug discovery and development. A thorough understanding of its chemical structure, stereochemistry, and analytical characterization is essential for its effective use in the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of these aspects, including proposed synthetic and analytical protocols based on established chemical principles and data from closely related compounds. While some of the specific analytical data for the title compound remains to be published, the information presented here serves as a robust framework for researchers and scientists working with this important chiral intermediate.

References

-

Adisa, A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0247313. Available from: [Link]

-

PubChem. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. Available from: [Link]

-

Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. Available from: [Link]

-

Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6000. Available from: [Link]

-

Gechijian, L., et al. (2017). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ACS Catalysis, 7(12), 8247–8257. Available from: [Link]

- Google Patents. (2016). Process for preparing alpha-carboxamide pyrrolidine derivatives.

-

Al-Othman, Z. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. Available from: [Link]

-

PubChem. (S)-3-Hydroxypyrrolidine hydrochloride. Available from: [Link]

-

ResearchGate. (2014). Optical rotation values of products. Available from: [Link]

- Google Patents. (2019). PROCESS FOR THE PREPARATION OF PYRROLIDINE ALPHA-CARBOXAMIDE DERIVATIVES.

-

Wikipedia. (2023). Chiral resolution. Available from: [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available from: [Link]

-

ResearchGate. (2016). Synthesis X-Ray Crystallography and Antimicrobial Activity of Protected and Deprotected Amides. Available from: [Link]

-

Organic Syntheses. (1977). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±). Available from: [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]

-

Cirrincione, G., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link]

-

He, X., et al. (2009). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(23), 7549–7561. Available from: [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]

-

Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6138-6142. Available from: [Link]

-

Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry, 78(9), 4228–4243. Available from: [Link]

- Google Patents. (2012). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Wikipedia. (2023). Tetflupyrolimet. Available from: [Link]

-

Jiang, X., & Jiang, X. (2013). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Speciality Petrochemicals, 30(1), 35-37. Available from: [Link]

-

CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Available from: [Link]

-

Bahrami, K., et al. (2016). Optical Rotation Calculations for a Set of Pyrrole Compounds. The Journal of Physical Chemistry A, 120(37), 7351–7360. Available from: [Link]

-

ResearchGate. (2016). Optical Rotation Calculations for a Set of Pyrrole Compounds. Available from: [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Available from: [Link]

-

NC State University Libraries. (n.d.). 3.3 Optical Activity – Fundamentals of Organic Chemistry. Available from: [Link]

-

eScholarship. (n.d.). Revealing Local Structures of Chiral Molecules via X-ray Circular Dichroism. Available from: [Link]

-

Wikipedia. (2023). Pyrrolidine. Available from: [Link]

-

MDPI. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]

-

PubChem. (n.d.). Pyrrolidine-2-carboxamide. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. (S)-pyrrolidine-3-carboxylic acid hydrochloride(1124369-40-9) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 9. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. mdpi.com [mdpi.com]

- 13. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties | MDPI [mdpi.com]

- 14. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrrolidine-3-carboxamide Hydrochloride: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Pyrrolidine-3-carboxamide hydrochloride, a pivotal chiral building block in contemporary pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the drug development sector, offering in-depth insights into its chemical properties, synthesis, and applications, with a focus on its role as a key synthetic intermediate.

Core Compound Identification and Properties

Pyrrolidine-3-carboxamide hydrochloride is a chiral cyclic amine derivative. Its stereochemistry plays a crucial role in its application in the synthesis of targeted therapeutics. The hydrochloride salt form enhances its stability and solubility, making it amenable to various reaction conditions.

Table 1: Physicochemical Properties of Pyrrolidine-3-carboxamide Hydrochloride

| Property | Value | CAS Number |

| Chemical Name | (S)-Pyrrolidine-3-carboxamide hydrochloride | 1279048-81-5[1][2][3] |

| Pyrrolidine-3-carboxamide hydrochloride (racemic) | 644972-57-6[4][5][6][7][8] | |

| Molecular Formula | C₅H₁₁ClN₂O[6] | |

| Molecular Weight | 150.61 g/mol [2][6] | |

| Appearance | Off-white solid | |

| Storage Temperature | +2 to +8 °C[2] |

The Strategic Importance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets. The carboxamide functional group at the 3-position provides a versatile handle for further chemical modifications, enabling the construction of diverse molecular architectures.

Synthesis and Manufacturing

The synthesis of Pyrrolidine-3-carboxamide hydrochloride typically originates from its corresponding carboxylic acid, pyrrolidine-3-carboxylic acid (also known as β-proline). The conversion of the carboxylic acid to the primary amide is a key transformation.

Conceptual Synthetic Workflow

The general synthetic strategy involves the activation of the carboxylic acid followed by amidation. The resulting pyrrolidine-3-carboxamide is then treated with hydrochloric acid to yield the desired salt.

Caption: General synthetic workflow for Pyrrolidine-3-carboxamide hydrochloride.

Detailed Experimental Protocol: Amidation of N-Boc-(S)-pyrrolidine-3-carboxylic acid

This protocol outlines a common laboratory-scale synthesis of the protected precursor to (S)-pyrrolidine-3-carboxamide, which can then be deprotected and converted to the hydrochloride salt.

Materials:

-

N-Boc-(S)-pyrrolidine-3-carboxylic acid

-

Ammonium chloride (NH₄Cl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-(S)-pyrrolidine-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ammonium chloride (1.5 equivalents) and DIPEA (3 equivalents).

-

Continue stirring the reaction mixture at room temperature overnight.

-

Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-pyrrolidine-3-carboxamide.

-

The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield (S)-pyrrolidine-3-carboxamide, which can then be precipitated as the hydrochloride salt.

Applications in Drug Development: A Versatile Synthetic Intermediate

Pyrrolidine-3-carboxamide hydrochloride, particularly the (S)-enantiomer, is a valuable building block for the synthesis of complex, biologically active molecules. Its constrained cyclic structure and the presence of a primary amide and a secondary amine provide multiple points for diversification.

Case Study: Intermediate in the Synthesis of PARP Inhibitors

(S)-Pyrrolidine-3-carboxamide is a potential precursor in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. For instance, the structural motif of (S)-pyrrolidine is found in compounds designed to interact with the PARP enzyme active site. While not a direct precursor in the most common routes, its structural relationship to key piperidine intermediates in drugs like Niraparib highlights its relevance in the design of novel PARP inhibitors.[10] Niraparib is a potent PARP-1 and PARP-2 inhibitor used in the treatment of ovarian cancer.[11]

Caption: Role of the pyrrolidine scaffold in PARP inhibitor development.

Broader Therapeutic Potential of Pyrrolidine-3-carboxamide Derivatives

Research into derivatives of pyrrolidine-3-carboxamide has revealed a wide range of biological activities, underscoring the therapeutic potential of this chemical class:

-

Anticancer Agents: Novel pyrrolidine carboxamide derivatives have been designed and synthesized as potential chemotherapeutic agents for hepatocellular carcinoma.[12]

-

Antimicrobial Activity: The pyrrolidine scaffold is known for its versatile pharmacological activities, including antimicrobial properties.

Analytical Methods and Quality Control

Ensuring the chemical and enantiomeric purity of Pyrrolidine-3-carboxamide hydrochloride is critical for its use in pharmaceutical synthesis.

Table 2: Key Analytical Techniques

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Chiral HPLC | Determination of enantiomeric purity. This may involve derivatization with a chiral reagent, such as Marfey's reagent, to form diastereomers that can be separated on a standard reverse-phase column.[13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of identity. |

Protocol for Chiral Purity Determination by HPLC after Derivatization

Principle: The enantiomers of pyrrolidine-3-carboxamide are converted into diastereomers by reaction with a chiral derivatizing agent. The resulting diastereomers can be separated and quantified using standard reverse-phase HPLC.

Materials:

-

Pyrrolidine-3-carboxamide hydrochloride sample

-

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)

-

Acetonitrile

-

Triethylamine

-

Hydrochloric acid

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a standard solution of the pyrrolidine-3-carboxamide hydrochloride sample.

-

In a vial, mix the sample solution with a solution of Marfey's reagent in acetonitrile.

-

Add a base (e.g., triethylamine) to facilitate the reaction and heat the mixture.

-

After cooling, quench the reaction with hydrochloric acid.

-

Dilute the sample to an appropriate concentration with the mobile phase.

-

Inject the derivatized sample into the HPLC system.

-

Elute the diastereomers using a suitable mobile phase gradient (e.g., acetonitrile/water with a buffer).

-

Detect the separated diastereomers by UV absorbance (typically around 340 nm).

-

Calculate the enantiomeric excess based on the peak areas of the two diastereomers.

Safety and Handling

Pyrrolidine-3-carboxamide hydrochloride should be handled in accordance with standard laboratory safety procedures.

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation and serious eye irritation.[1]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[1]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Pyrrolidine-3-carboxamide hydrochloride is a fundamentally important building block in the field of drug discovery. Its well-defined stereochemistry and versatile chemical functionality make it an invaluable starting material for the synthesis of a wide array of complex and biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key intermediate in the development of next-generation therapeutics.

References

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Pyrrolidine-3-carboxaMide hydrochloride.

- Ambeed. (n.d.). Pyrrolidine-3-carboxaMide hydrochloride [CAS: 644972-57-6].

- Carl Roth. (n.d.). (S)-Pyrrolidine-3-carboxamide hydrochloride, 1 g, CAS No. 1279048-81-5.

- Sigma-Aldrich. (n.d.). (S)-Pyrrolidine-3-carboxamide hydrochloride | 1279048-81-5.

- LookChem. (n.d.). pyrrolidine-3-carboxamide hydrochloride CAS NO.644972-57-6.

- CP Lab Safety. (n.d.). pyrrolidine-3-carboxamide hydrochloride, min 97%, 1 gram.

- ChemicalBook. (n.d.). Pyrrolidine-3-carboxaMide hydrochloride | 644972-57-6.

- Tetrahedron. (n.d.). 644972-57-6 | PYRROLIDINE-3-CARBOXAMIDE HYDROCHLORIDE.

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules.

-

PubChem. (n.d.). Niraparib. Retrieved from [Link]

-

PubMed. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. Retrieved from [Link]

-

Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 10. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 11. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. juniperpublishers.com [juniperpublishers.com]

Biological activity of "Pyrrolidine-3-carboxamide hydrochloride" derivatives

An In-Depth Technical Guide to the Biological Activity of Pyrrolidine-3-Carboxamide Derivatives

Executive Summary

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its conformational rigidity, stereochemical complexity, and ability to improve physicochemical properties such as aqueous solubility.[1] When functionalized as a 3-carboxamide, this heterocyclic motif gives rise to a class of derivatives with a remarkable breadth of biological activities. These compounds have emerged as potent and selective modulators of various biological targets, leading to their investigation in a wide range of therapeutic areas. This technical guide synthesizes current research to provide an in-depth overview of the biological activities of pyrrolidine-3-carboxamide derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore their significant potential as antitubercular, anticancer, and antidiabetic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyrrolidine-3-Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The pyrrolidine scaffold is a five-membered nitrogen heterocycle that is structurally integral to the natural amino acid proline. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is often beneficial for high-affinity binding to biological targets.[1] The carboxamide group at the 3-position provides a key hydrogen bond donor and acceptor, critical for molecular recognition.

Physicochemical Properties and Synthetic Accessibility

The pyrrolidine motif often enhances a drug molecule's aqueous solubility and can improve its pharmacokinetic profile. The synthesis of chiral pyrrolidine-3-carboxylic acid derivatives, the precursors to the corresponding carboxamides, is well-established. Modern organocatalytic methods, such as asymmetric Michael addition reactions, allow for the concise and highly enantioselective synthesis of these scaffolds from readily available starting materials.[2][3][4] This synthetic tractability enables the creation of diverse compound libraries for screening and lead optimization.

Rationale for its Use in Medicinal Chemistry

The strategic value of the pyrrolidine-3-carboxamide core lies in its versatility:

-

Stereochemical Control: The chiral centers on the pyrrolidine ring are crucial for developing enantiomerically pure drugs, which is often required for targeted therapeutic action and improved safety profiles.[5][6]

-

Structural Rigidity: The ring's constrained conformation reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity.

-

Vectorial Display of Substituents: The scaffold serves as a rigid framework to orient various substituents in precise three-dimensional space, allowing for fine-tuning of interactions with a target's binding pocket.

Antitubercular Activity: Potent Inhibition of InhA

One of the most significant applications of pyrrolidine carboxamide derivatives is in the development of novel treatments for tuberculosis (TB). The alarming rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of agents with new mechanisms of action.[7][8]

Mechanism of Action: Targeting the Mycobacterial Fatty Acid Elongation Cycle

A key series of pyrrolidine carboxamides has been identified as potent, direct inhibitors of InhA, the enoyl acyl carrier protein reductase from M. tuberculosis.[7][9] InhA is a critical enzyme in the type II fatty acid synthase (FAS-II) system, which is responsible for synthesizing the mycolic acids that form the distinctive mycobacterial cell wall.[8][10] Inhibition of InhA disrupts this pathway, leading to bacterial death. This target has been clinically validated by the front-line anti-TB drug isoniazid, although isoniazid itself is a prodrug that requires activation and acts on the same target.[8] Direct inhibitors like the pyrrolidine carboxamides bypass this activation step and can be effective against isoniazid-resistant strains.

Key Derivatives and Structure-Activity Relationship (SAR) Insights

High-throughput screening followed by chemical optimization led to the discovery of a lead compound whose potency was improved over 160-fold.[7][9] SAR studies revealed several key insights:

-

Core Importance: The 5-oxo-pyrrolidine core is central to establishing a hydrogen-bonding network with the Tyr158 residue in the InhA active site and the NAD+ cofactor.[7] This interaction is a conserved feature among many InhA inhibitors.

-

Substituent Effects: Modifications to the aromatic rings attached to the core scaffold significantly impact potency. For instance, introducing fused aromatic ring structures was shown to enhance InhA inhibition.[7]

-

Stereoselectivity: Resolution of racemic mixtures demonstrated that only one enantiomer is active as an inhibitor of InhA, highlighting the importance of stereochemistry for precise target engagement.[7][9]

Data Presentation: InhA Inhibition by Pyrrolidine Carboxamide Derivatives

The following table summarizes the inhibitory activity of selected derivatives against the InhA enzyme.

| Compound ID | Substituents (Ring A) | IC₅₀ (µM) | Reference |

| 3a | 3-Cl, H | 3.94 ± 0.34 | [7] |

| d6 | 3-Cl, 4-Cl | 0.85 ± 0.05 | [7] |

| d13 | 3-OMe, 5-CF₃ | 1.30 ± 0.04 | [7] |

| p31 | Fused Aromatic (Acridine) | 1.39 | [7] |

| p33 | Fused Aromatic (Phenothiazine) | 2.57 | [7] |

Experimental Workflow: From Screening to Lead Optimization

The discovery of potent InhA inhibitors followed a logical and efficient workflow, which is a model for modern drug discovery campaigns.

Caption: Dual inhibition of EGFR and CDK2 pathways by pyrrolidine derivatives.

Data Presentation: Dual EGFR/CDK2 Inhibitor Activity

| Compound | Mean Antiproliferative IC₅₀ (µM) | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Reference |

| 7g | 0.90 | 87 - 107 (range for active set) | 15 - 31 (range for active set) | [11] |

| 7e | Active | 87 - 107 (range for active set) | 15 - 31 (range for active set) | [11] |

| 7k | Active | 87 - 107 (range for active set) | 15 - 31 (range for active set) | [11] |

| Doxorubicin | 1.10 | N/A | N/A | [11] |

| Erlotinib | N/A | 80 | N/A | [11] |

| Dinaciclib | N/A | N/A | 20 | [11] |

PKCδ Activation in Hepatocellular Carcinoma

In a different approach, pyrrolidine aryl carboxamide derivatives were designed as analogues of the anticancer agent OSU-2S. [12]The most effective compounds in this series induced apoptosis in cancer cells, with a proposed mechanism involving the activation of Protein Kinase C delta (PKCδ). One derivative, 10m , was found to be approximately two-fold more potent than the FDA-approved drug Sorafenib for hepatocellular carcinoma (HCC) and was safer in normal cells. [12]

Emerging Biological Activities

The therapeutic potential of the pyrrolidine-3-carboxamide scaffold extends beyond antimicrobial and anticancer applications.

-

Antidiabetic Potential: Derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase. [13]These enzymes are responsible for carbohydrate digestion, and their inhibition can help regulate post-meal blood glucose levels, a key strategy in managing type 2 diabetes. The 4-methoxy analogue 3g showed significant inhibitory activity against both enzymes, with IC₅₀ values of 26.24 µg/mL (α-amylase) and 18.04 µg/mL (α-glucosidase). [13]* Antiplasmodial Activity: New sulphonamide-pyrrolidine carboxamide derivatives have demonstrated antiplasmodial capabilities, killing the malaria parasite Plasmodium falciparum at single-digit micromolar concentrations. [14]Several of these compounds also exhibited antioxidant properties, which can be beneficial in combating the oxidative stress associated with malaria infection. [14]

Conclusion and Future Directions

The pyrrolidine-3-carboxamide core is a truly privileged scaffold in modern drug discovery. Its derivatives have been successfully optimized to yield potent and selective inhibitors for a diverse array of therapeutic targets. The research highlighted in this guide demonstrates their validated potential as antitubercular agents targeting InhA and as multi-targeted anticancer drugs inhibiting EGFR and CDK2. Furthermore, emerging studies in metabolic and infectious diseases continue to broaden their therapeutic horizon.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising leads to advance them toward clinical development. The inherent synthetic tractability of the scaffold will continue to empower medicinal chemists to explore new chemical space and address challenging biological targets, ensuring that pyrrolidine-3-carboxamide derivatives remain a vital component of the drug discovery pipeline.

References

-

Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones Source: RSC Publishing URL: [Link]

-

Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis Source: PubMed Central URL: [Link]

-

Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) Source: OIST Groups URL: [Link]

-

Title: Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑substituted enones Source: CORE URL: [Link]

-

Title: Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma Source: PubMed URL: [Link]

-

Title: New pyrrolidine‐carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors Source: Wiley Online Library URL: [Link]

-

Title: New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors Source: PubMed URL: [Link]

-

Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis Source: ACS Publications URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

-

Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis Source: ResearchGate URL: [Link]

-

Title: Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis Source: PubMed URL: [Link]

-

Title: Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding Source: PubMed Central URL: [Link]

-

Title: New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities Source: PLOS One URL: [Link]

-

Title: Key Applications of (R)-Pyrrolidine-3-carboxylic Acid in Modern Industries Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: The Role of 3-Pyrrolidinecarboxylic Acid in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]